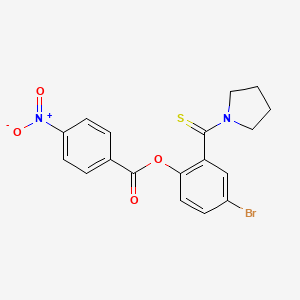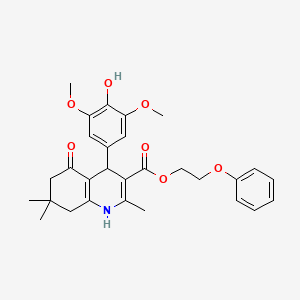![molecular formula C14H23NO B4881707 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine](/img/structure/B4881707.png)
4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine
Descripción general
Descripción
4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine, also known as ICM-7555, is a synthetic compound that belongs to the class of morpholine derivatives. It has been extensively studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and neuroscience. The purpose of
Mecanismo De Acción
The mechanism of action of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine involves its interaction with various molecular targets, including enzymes, ion channels, and neurotransmitter receptors. Inhibition of acetylcholinesterase and butyrylcholinesterase by 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine leads to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function in patients with Alzheimer's disease. Modulation of TRPV1 and TRPA1 ion channels by 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine can reduce pain perception by blocking the influx of calcium ions into sensory neurons. Modulation of dopamine and serotonin receptors by 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine can improve mood and behavior in patients with psychiatric disorders.
Biochemical and Physiological Effects:
4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, modulate the activity of TRPV1 and TRPA1 ion channels, and interact with dopamine and serotonin receptors. In vivo studies have shown that 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine can improve cognitive function in animal models of Alzheimer's disease, reduce pain perception in animal models of neuropathic pain, and modulate mood and behavior in animal models of depression and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be easily measured using various biochemical and physiological assays. However, 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine also has some limitations for lab experiments, including its potential toxicity, limited solubility, and lack of specificity for certain molecular targets. Therefore, careful consideration should be given to the dosage and administration route of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine in lab experiments, and appropriate controls should be used to ensure the validity and reproducibility of the results.
Direcciones Futuras
There are several future directions for the research on 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine. Firstly, more studies are needed to elucidate the molecular targets and signaling pathways involved in the mechanism of action of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine. Secondly, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine in vivo, including its absorption, distribution, metabolism, and excretion. Thirdly, more studies are needed to evaluate the potential therapeutic applications of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine in various diseases, including Alzheimer's disease, neuropathic pain, and psychiatric disorders. Finally, more studies are needed to develop more potent and selective analogs of 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine with improved pharmacological properties.
Aplicaciones Científicas De Investigación
4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has been widely used in scientific research for its potential applications in various fields. In medicinal chemistry, 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. In pharmacology, 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has been investigated for its potential as a novel analgesic agent, as it can modulate the activity of certain ion channels, such as TRPV1 and TRPA1, which are involved in pain perception. In neuroscience, 4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]morpholine has been studied for its ability to modulate the release of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
4-[(4-prop-1-en-2-ylcyclohexen-1-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-12(2)14-5-3-13(4-6-14)11-15-7-9-16-10-8-15/h3,14H,1,4-11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTHUGNSRDBLRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC(=CC1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Prop-1-en-2-ylcyclohexen-1-yl)methyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![4-(2-oxo-2H-chromen-3-yl)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B4881647.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4881651.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B4881662.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)
![N,N-dibutyl-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4881670.png)


![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)
![3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)
![4-[(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methyl]morpholine](/img/structure/B4881721.png)